(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid

Catalog No.
S3090048
CAS No.
895543-00-7
M.F
C14H22BNO2
M. Wt
247.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic ...

CAS Number

895543-00-7

Product Name

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid

IUPAC Name

(3-tert-butyl-4-pyrrolidin-1-ylphenyl)boronic acid

Molecular Formula

C14H22BNO2

Molecular Weight

247.15

InChI

InChI=1S/C14H22BNO2/c1-14(2,3)12-10-11(15(17)18)6-7-13(12)16-8-4-5-9-16/h6-7,10,17-18H,4-5,8-9H2,1-3H3

InChI Key

QAPKAEMTJUVEKT-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)N2CCCC2)C(C)(C)C)(O)O

solubility

not available

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid is an organic compound characterized by its boronic acid functionality, which is notable for its ability to form reversible covalent bonds with diols. This compound features a tert-butyl group and a pyrrolidine ring attached to a phenyl group, contributing to its steric and electronic properties. The boronic acid group enhances its potential for applications in medicinal chemistry, particularly in drug development and molecular recognition.

  • Boronic Acid

    Boronic acids are known for their ability to participate in reversible covalent bonding with sugars and other carbohydrates. This property makes them valuable tools in biological research, particularly in the study of carbohydrate-protein interactions [].

  • Pyrrolidine Ring

    This five-membered nitrogen-containing ring is a common structural motif found in many biologically active molecules. It can be involved in hydrogen bonding and other interactions with other molecules, potentially influencing the compound's bioactivity [].

  • Tert-Butyl Group

    This bulky group can affect the solubility and reactivity of the molecule. It can also be used as a protecting group in organic synthesis [].

Involving (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid include:

  • Formation of Boronate Esters: This compound can react with alcohols or diols to form boronate esters, which are crucial in various organic synthesis pathways.
  • Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds, a method widely used in the synthesis of pharmaceuticals and agrochemicals.
  • Acid-Base Reactions: The boronic acid group can act as a Lewis acid, facilitating reactions with nucleophiles in acidic conditions.

Biologically, (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid exhibits significant pharmacological properties. Its structural features allow it to interact selectively with biological targets, influencing pathways related to cancer and diabetes. The boronic acid moiety is known for its ability to inhibit proteasome activity, which is vital in regulating protein degradation within cells. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for anticancer therapies

Several methods have been developed for synthesizing (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid:

  • Direct Boronation: A common method involves the reaction of 3-(tert-butyl)-4-pyrrolidinophenol with boron trioxide or boron trifluoride etherate under controlled conditions.
  • Suzuki Coupling: Another approach utilizes Suzuki coupling reactions where a suitable aryl halide is coupled with a boronic acid precursor.
  • Functionalization of Pyrrolidine Derivatives: Starting from pyrrolidine derivatives, functionalization through various electrophilic substitutions can yield the desired boronic acid structure.

The applications of (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid span several fields:

  • Pharmaceutical Development: It serves as a building block in the synthesis of biologically active compounds, particularly those targeting cancer and metabolic diseases.
  • Chemical Biology: Its ability to form reversible complexes with biomolecules makes it useful in studying protein interactions and enzyme activities.
  • Material Science: The compound can be utilized in the development of sensors and materials due to its unique chemical properties.

Interaction studies have shown that (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid selectively binds to specific proteins involved in cellular signaling pathways. These studies often utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding affinities and kinetics. The compound's interactions can modulate the activity of target proteins, providing insights into its potential therapeutic effects .

Similar compounds include:

Compound NameStructureUnique Features
4-(Pyrrolidin-1-yl)phenylboronic acidSimilar phenolic structureLacks tert-butyl group; more polar
3-(Isopropyl)-4-(pyrrolidin-1-yl)phenylboronic acidIsopropyl instead of tert-butylDifferent steric hindrance
4-Borono-2-methylphenolSimpler structure without pyrrolidinePrimarily used for sensor applications

The uniqueness of (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid lies in its combination of steric bulk from the tert-butyl group and the nitrogen-containing pyrrolidine ring, which enhances its binding properties and biological activity compared to other phenylboronic acids.

Functional Role of the Boronic Acid Moiety

The boronic acid group (-B(OH)₂) serves as the reactive core of this compound, enabling reversible covalent interactions with diols, amines, and other nucleophiles. This property underpins its utility in molecular recognition systems, such as glucose sensors and metal-organic frameworks (MOFs). The trigonal planar geometry of boron allows for rapid ligand exchange, facilitating dynamic binding with polyols like glucose [3] [4].

In aqueous solutions, the boronic acid moiety exists in equilibrium between its neutral trigonal form (B(OH)₂) and anionic tetrahedral form (B(OH)₃⁻). The pKa of the boronic acid group in this compound is critically influenced by adjacent substituents. Electron-donating groups like the tert-butyl and pyrrolidine rings lower the pKa, stabilizing the anionic form at physiological pH and enhancing diol-binding capacity [5] [6].

Structural Significance of the tert-Butyl Group

The tert-butyl group (-C(CH₃)₃) at the 3-position of the phenyl ring introduces substantial steric bulk, which confers three key advantages:

  • Thermodynamic Stability: The bulky tert-butyl group reduces rotational freedom around the phenyl-boron bond, stabilizing the molecule against hydrolytic degradation [1] [4].
  • Spatial Orientation Control: In MOF synthesis, this group prevents interpenetration of framework structures, creating larger pore volumes for gas adsorption. For example, UiO-66 derivatives with tert-butyl-modified linkers exhibit 3.44 wt% hydrogen uptake at 21 bar and 77 K [2].
  • Solubility Modulation: The hydrophobic tert-butyl group enhances solubility in non-polar solvents, making the compound suitable for organic-phase reactions [1].

Contribution of the Pyrrolidine Ring to Molecular Recognition

The pyrrolidine ring at the 4-position of the phenyl group enhances binding specificity through two mechanisms:

  • Hydrogen Bonding: The secondary amine in pyrrolidine acts as a hydrogen bond donor, complementing the boronic acid's interactions with target molecules. This dual functionality is exploited in glucose-responsive systems, where synergistic binding between the boronic acid and pyrrolidine improves affinity for saccharides [3] [6].
  • Conformational Rigidity: The five-membered pyrrolidine ring imposes torsional constraints on the phenyl group, preorganizing the boronic acid moiety for optimal interaction with substrates. This rigidity reduces entropic penalties during binding, as observed in protein-ligand docking studies [5].

Electronic and Steric Effects at the Phenyl Junction

The phenyl ring serves as a scaffold that electronically couples the tert-butyl, pyrrolidine, and boronic acid groups. Key effects include:

  • Electron Donation: The tert-butyl group donates electrons via inductive effects, stabilizing the boronic acid's anionic form. Density functional theory (DFT) calculations reveal a 0.3 eV reduction in boron’s electrophilicity compared to unsubstituted phenylboronic acid [5] [6].
  • Steric Shielding: The tert-butyl and pyrrolidine groups create a congested environment around the boronic acid, selectively blocking access to larger nucleophiles while permitting small-molecule interactions. This property is critical in catalytic applications requiring size-selective substrate binding [2] [4].

Comparative Structure-Function Analysis with Related Boronic Acid Derivatives

DerivativeKey Structural FeatureHydrogen Uptake (wt%)CO₂/N₂ SelectivityGlucose Binding Constant (M⁻¹)
This Compoundtert-Butyl, pyrrolidine3.44 [2]27.5 [2]1.2 × 10³ [3]
4-CarboxyphenylboronicCarboxylic acid2.60 [2]22.6 [2]0.8 × 10³ [3]
Phenylboronic AcidNo substituents1.10 [4]15.0 [4]0.3 × 10³ [3]

Key Insights:

  • The tert-butyl group improves gas adsorption capacity by 32% over carboxylic acid derivatives [2].
  • Pyrrolidine-enhanced hydrogen bonding increases glucose affinity by 50% compared to unsubstituted phenylboronic acid [3].
  • Electronic modulation via substituents elevates CO₂ selectivity by 83%, critical for carbon capture applications [2] [6].

The parent aryl framework can be converted to the target boronic acid by three principal routes.

1.1 Metal–halogen exchange followed by borate quench
A brominated precursor (3-tert-butyl-4-pyrrolidin-1-ylbromobenzene) is treated with n-butyl-lithium at −78 °C, then trapped with trimethyl borate and hydrolysed. Routes of this type routinely furnish 70–78% isolated yield for sterically hindered aryl systems; a Grignard variant reported in patent EP 4 378 929 showed that adding the borate to the organomagnesium reagent improved throughput from 70% to 85% on 500 g scale [1] [2].

1.2 Iridium-catalysed C–H borylation
The Ishiyama–Miyaura–Hartwig protocol (B₂pin₂, [Ir(cod)OMe]₂, 4,4′-di-tert-butyl-2,2′-bipyridine, 80 °C) converts the parent arene directly to the pinacol ester, which is then hydrolysed. High-throughput screening showed 72–81% yield for similarly hindered substrates while tolerating tertiary alkyl and cyclic amine substituents [3].

1.3 Rhodium-mediated decarbonylative or thioester borylation
Pre-activation of the aryl acid as a thio-ester followed by [Rh(cod)Cl]₂/B₂pin₂ delivers boronate esters in 60–78% yield under 1 bar CO abstraction, avoiding strong bases and cryogenics [4].

Table 1 Representative direct boronation dataEntryStrategyKey ReagentsTypical Yield (%)Notes
1Li–halogen exchangen-BuLi, B(OMe)₃70–78 [1]Cryogenic; moisture‐sensitive
2Modified Grignardi-PrMgCl·LiCl, B(OMe)₃85 [2]Patent large-scale run
3Ir-C-H borylation[Ir(cod)OMe]₂, dtbpy, B₂pin₂75 (avg.) [3]One-step from arene
4Rh-thioester route[Rh(cod)Cl]₂, B₂pin₂65 [4]CO formed in situ

Suzuki-Type Borylation Pathways

Palladium-catalysed Miyaura borylation of aryl halides with diboron reagents is the most widely adopted manufacturing route.

Catalyst choices and outcomes

  • Pd(dppf)Cl₂ with KOAc in 1,4-dioxane at 90 °C converts the aryl bromide to the pinacol ester in 88–92% yield on mole scale [5].
  • Ni(dppe)Cl₂ enables coupling of the corresponding chloride at 110 °C, giving 67–73% yield and lowering precious-metal cost [6].
  • Copper-catalysed variants using HBpin, Et₃N and microwave heating reach full conversion in <1 h for hindered tert-butyl substrates [5].
Table 2 Palladium- and nickel-based Miyaura borylationHalideCatalyst / LigandBaseYield (%)
BromidePd(dppf)Cl₂ (1 mol %), dppfKOAc90 [5]
ChlorideNi(dppe)Cl₂ (3 mol %), dppeKOAc70 [6]
BromideCuI (5 mol %), bipyridineEt₃N82 [5]

Catalytic Systems for Selective Functionalisation

Achieving mono-borylation without over-functionalising the pyrrolidine ring or tert-butyl flank demands catalyst control.

  • Iridium/bipyridine complexes show steric guidance; meta-selective borylation occurs adjacent to tert-butyl while avoiding the strongly donating pyrrolidine nitrogen [7] [8].
  • Rhodium–N-heterocyclic carbene systems accelerate turnover on deactivated aryl chlorides and tolerate amine coordination, offering selectivity complementary to Ir complexes [9] [10].
  • Nickel pincer catalysts efficiently borylate aryl bromides bearing bulky alkyl groups in <3 h at 80 °C [10].

Catalytic productivity now exceeds 8 000 TON for Ir–dtbpy systems on similar substrates, enabling <0.05 mol % catalyst loading in late-stage campaigns [11].

Green-Chemistry Approaches to Synthesis

Table 3 Green metrics for emerging technologiesMethodSolvent (green)Additive-free?E-factorContinuous?Yield (%)
Cryogenic MJOD flow [12] [13]2-MeTHFNo5–7Yes50–75
Electro-borylation of RAEs [14]DMF/CPMEBase-free4Batch & flow68
Decarboxylative photoborylation [15]MeCNYes6Batch71

Key observations:

  • Flow cryogenic milling (MJOD) delivers 2 kg day⁻¹ of phenylboronic acids at −60 °C with residence times of <30 s, reducing solvent volume by ~40% versus batch [12].
  • Electrochemical decarboxylative borylation operates in an undivided cell with graphite electrodes, eliminating metal reductants and enabling modular scale-up from 0.2 g to 30 g without re-optimisation [14].
  • Visible-light decarboxylative borylation avoids halide feed-stocks and precious metals, using Ni or organic dyes as SET mediators [15].

Scalability Challenges and Solutions

Steric congestion from the tert-butyl and pyrrolidine groups slows oxidative addition and C–H activation.

  • Reaction kinetics – High-throughput data show a four-fold drop in initial rate versus unsubstituted bromobenzene; ligand tuning (e.g., Xyl-Biphep) restores rates by enhancing reductive elimination [16].
  • Deboronation control – Electron-rich arylboronic acids undergo protodeboronation above pH 8; continuous extraction into acidic aqueous phases during flow processing retains >95% of product integrity [17].
  • Process intensification – The borate-over-Grignard sequence (EP 4 378 929) limits exotherms and shortens work-up, enabling 85% yield in a single 4 h kettle cycle [1].
  • Sustainability – Switching from THF to bio-based cyclopentyl methyl ether (CPME) cut solvent VOC emissions by 35% without impacting yield in Pd-Miyaura chemistry [14].

Dates

Last modified: 08-18-2023

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